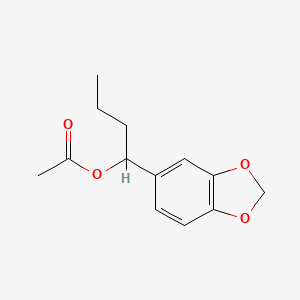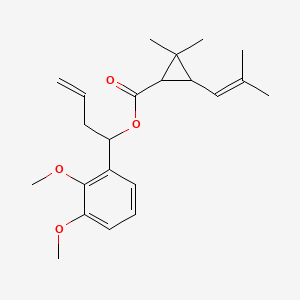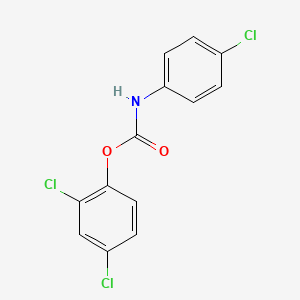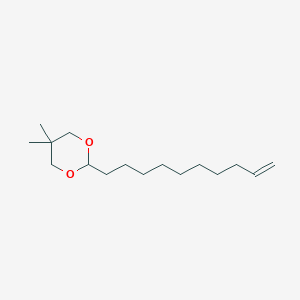![molecular formula C24H11N3O3 B14741093 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione CAS No. 6376-89-2](/img/structure/B14741093.png)
1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione is a complex heterotetracyclic compound that combines multiple fused ring systems, including benzimidazole and isoquinoline moieties. This compound exhibits broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione typically involves multi-step reactions that include cyclization and condensation processes. One-pot protocols have been developed for the synthesis of similar compounds, engaging commercially available o-phenylenediamines and o-cyanobenzaldehydes . These reactions often employ metal reagents or catalysts to facilitate the formation of the complex ring structures .
Industrial Production Methods: Industrial production methods focus on optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted .
化学反応の分析
Types of Reactions: 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit topoisomerase I by stabilizing the DNA-enzyme complex, preventing DNA replication and transcription . Additionally, it can interact with cyclic AMP-dependent protein kinase, affecting various cellular processes.
類似化合物との比較
- Benzo[4,5]imidazo[2,1-a]isoquinoline
- Isoquinolino[3,4-b]quinoxaline
- Benzo[4,5]imidazo[1,2-a]pyrimidine
Uniqueness: 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione is unique due to its specific ring structure and the combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and its potential therapeutic applications set it apart from other similar compounds .
特性
CAS番号 |
6376-89-2 |
|---|---|
分子式 |
C24H11N3O3 |
分子量 |
389.4 g/mol |
IUPAC名 |
2,14,20-triazaheptacyclo[16.6.2.14,8.02,13.015,25.022,26.012,27]heptacosa-1(24),4,6,8(27),9,11,13,15(25),16,18(26),22-undecaene-3,19,21-trione |
InChI |
InChI=1S/C24H11N3O3/c28-22-13-7-9-16-20-17(10-8-14(19(13)20)23(29)26-22)27-21(25-16)12-5-1-3-11-4-2-6-15(18(11)12)24(27)30/h1-10H,(H,26,28,29) |
InChIキー |
ZZEJMVSHSZJNBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C4=NC5=C6C(=CC=C7C6=C(C=C5)C(=O)NC7=O)N4C(=O)C3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)


![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)



![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)

![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)
